molecular formula C12H18O2 B7901424 2,6-Dimethyl-4-ethoxyphenethyl alcohol

2,6-Dimethyl-4-ethoxyphenethyl alcohol

Cat. No.: B7901424
M. Wt: 194.27 g/mol
InChI Key: DCKFSKWTUNICFY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-ethoxyphenethyl alcohol is an organic compound with the molecular formula C12H18O2 It is a derivative of phenethyl alcohol, characterized by the presence of two methyl groups and an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-ethoxyphenethyl alcohol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-ethoxyphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-ethoxyphenethyl alcohol involves its interaction with molecular targets and pathways within biological systems. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The specific pathways and molecular targets depend on the context of its application and the biological system under study .

Comparison with Similar Compounds

2,6-Dimethyl-4-ethoxyphenethyl alcohol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-ethoxy-2,6-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-14-11-7-9(2)12(5-6-13)10(3)8-11/h7-8,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKFSKWTUNICFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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